Cas no 1217826-44-2 ((2r)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid)

(2r)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid structure
1217826-44-2 structure
Product Name:(2r)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid
CAS-nummer:1217826-44-2
MF:C10H17NO6
MW:247.24508357048
CID:1213222
PubChem ID:40429709
Update Time:2025-04-20

(2r)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid Chemische en fysische eigenschappen

Naam en identificatie

    • (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
    • BOC-A-METHYL-D-ASP
    • CTK7G8778
    • AB12255
    • AG-B-16834
    • BOC-(R)-2-AMINO-2-METHYLPROPANEDIOIC ACID
    • (2R)-2-[(tert-butoxycarbonyl)amino]-2-methylbutanedioic acid
    • (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-METHYLSUCCINIC ACID
    • Boc-alpha-methyl-D-aspartic acid
    • Boc-
    • A inverted exclamation mark-methyl-D-Asp
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanedioic acid
    • BOC-ALPHA-METHYL-D-ASP
    • (R)-2-((tert-Butoxycarbonyl)amino)-2-methylsuccinic acid
    • AKOS015836496
    • (R)-2-(tert-butoxycarbonylamino)-2-methylsuccinic acid
    • 1217826-44-2
    • (2r)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid
    • MDL: MFCD02682503
    • Inchi: 1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m1/s1
    • InChI-sleutel: WMDCRWFYQLYYCO-SNVBAGLBSA-N
    • LACHT: O(C(N[C@](C(=O)O)(C)CC(=O)O)=O)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 247.10558726g/mol
  • Monoisotopische massa: 247.10558726g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 7
  • Complexiteit: 332
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.2
  • Topologisch pooloppervlak: 113Ų

(2r)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid Beveiligingsinformatie

  • Gevaarklasse:IRRITANT
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